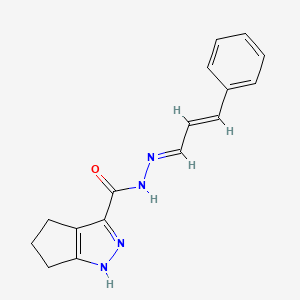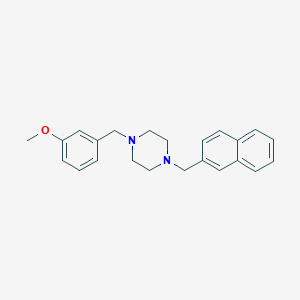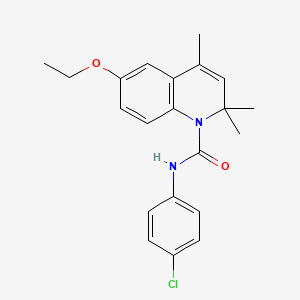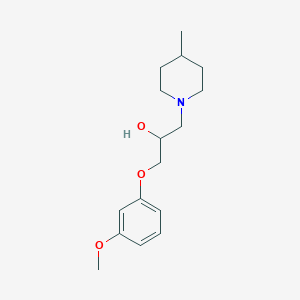![molecular formula C15H11N5S B11663956 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper or other transition metals under mild conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the tetrazole ring.
Formation of the Benzonitrile Moiety: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable.
化学反応の分析
Types of Reactions
4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and benzonitrile groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in the design of pharmaceuticals with improved pharmacokinetic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool in the study of enzyme mechanisms and receptor-ligand interactions.
作用機序
The mechanism of action of 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile involves its interaction with various molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and receptors. The phenyl and benzonitrile groups can participate in π-π stacking interactions and hydrophobic interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the benzonitrile group.
5-(1H-tetrazol-5-yl)methylbenzonitrile: Similar but lacks the phenyl group attached to the tetrazole ring.
Uniqueness
4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile is unique due to the presence of both the phenyl and benzonitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making the compound versatile in various applications.
特性
分子式 |
C15H11N5S |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C15H11N5S/c16-10-12-6-8-13(9-7-12)11-21-15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,11H2 |
InChIキー |
IEIVDVSPKXNBMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663876.png)


![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)
![N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663899.png)

![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)


![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
